molecular formula C34H72ClN B155431 Dihexadecyl dimethyl ammonium chloride CAS No. 1812-53-9

Dihexadecyl dimethyl ammonium chloride

Cat. No.: B155431
CAS No.: 1812-53-9
M. Wt: 530.4 g/mol
InChI Key: ZCPCLAPUXMZUCD-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Dihexadecyl dimethyl ammonium chloride, also known as DDAC, is a quaternary ammonium compound . Its primary target is the cell membrane of microorganisms . It interacts with the lipid bilayers of the cell membrane, disrupting intermolecular interactions .

Mode of Action

DDAC acts by causing the disruption of intermolecular interactions and the dissociation of lipid bilayers . This disruption leads to changes in the cell membrane’s structure, causing leakage of intracellular components . The bacteriostatic (preventing growth) or bactericidal (killing microorganisms) activity of DDAC depends on its concentration and the growth phase of the microbial population .

Biochemical Pathways

The primary biochemical pathway affected by DDAC is the integrity of the cell membrane. By disrupting the lipid bilayer, DDAC interferes with essential cellular functions, such as nutrient uptake and waste removal . This disruption can lead to cell death .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DDAC is limited. It is known that ddac is poorly absorbed when orally administered to rats and is eliminated mainly through feces .

Result of Action

The action of DDAC on the cell membrane causes the leakage of intracellular molecules, leading to the death of the cells . It is a broad-spectrum biocidal agent, effective against bacteria and fungi . It is used as a disinfectant cleaner for linen, recommended for use in hospitals, hotels, and industries .

Action Environment

DDAC is a solid compound that is slightly soluble in water but can dissolve in organic solvents such as chloroform, benzene, and ethanol . It has the characteristics of a cationic surfactant and can react with negatively charged substances . Environmental factors such as temperature, pH, and the presence of organic matter can influence the action, efficacy, and stability of DDAC .

Chemical Reactions Analysis

Dihexadecyl dimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different substituted products. Common reagents used in these reactions include sodium hydroxide and potassium carbonate . The major products formed from these reactions are typically other quaternary ammonium compounds with different substituents .

Properties

IUPAC Name

dihexadecyl(dimethyl)azanium;chloride
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InChI

InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPCLAPUXMZUCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H72ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8051461
Record name Dihexadecyldimethylammonium chloride
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Molecular Weight

530.4 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals
Record name Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides
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CAS No.

1812-53-9, 68002-59-5
Record name Dicetyldimethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dihexadecyl dimethyl ammonium chloride
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Dihexadecyl dimethyl ammonium chloride
Reactant of Route 3
Dihexadecyl dimethyl ammonium chloride
Customer
Q & A

Q1: What is the role of Dihexadecyl Dimethyl Ammonium Chloride in a compound softening agent?

A1: this compound acts as a cationic surfactant in the compound softening agent described in the research []. While the exact mechanism isn't detailed in the paper, cationic surfactants like this compound generally adsorb onto negatively charged fabric surfaces, neutralizing static and imparting softness. This is further enhanced by the presence of other components like polydimethylsiloxane, which can contribute to lubrication and a smoother fabric feel [].

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